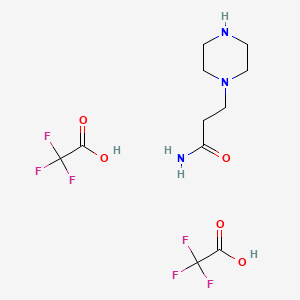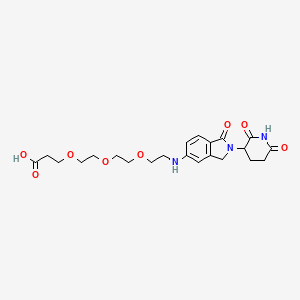
Glutarimide-Isoindolinone-NH-PEG3-COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glutarimide-Isoindolinone-NH-PEG3-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates a cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to facilitate the targeted degradation of specific proteins within cells by exploiting the ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glutarimide-Isoindolinone-NH-PEG3-COOH involves multiple steps, starting with the preparation of the glutarimide and isoindolinone moieties, followed by their conjugation with a polyethylene glycol (PEG) linker. The cereblon ligand is then attached to the PEG linker to form the final conjugate . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise control of temperature and pH to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is typically stored at low temperatures (-20°C) to maintain its stability .
化学反应分析
Types of Reactions
Glutarimide-Isoindolinone-NH-PEG3-COOH primarily undergoes substitution reactions due to the presence of reactive functional groups such as the glutarimide and isoindolinone moieties . These reactions are facilitated by the use of common reagents like bases (e.g., sodium hydroxide) and nucleophiles (e.g., amines).
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium carbonate
Nucleophiles: Amines, thiols
Solvents: Dimethyl sulfoxide, methanol
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further modified for specific applications .
科学研究应用
Glutarimide-Isoindolinone-NH-PEG3-COOH has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is employed in the study of protein degradation pathways and the development of targeted therapies.
作用机制
The mechanism of action of Glutarimide-Isoindolinone-NH-PEG3-COOH involves its binding to the cereblon protein, which is part of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The PEG linker plays a crucial role in maintaining the stability and solubility of the compound, allowing it to effectively interact with its molecular targets .
相似化合物的比较
Similar Compounds
Thalidomide: Another cereblon ligand used in PROTAC technology.
Lenalidomide: A derivative of thalidomide with enhanced activity.
Pomalidomide: Another derivative with improved efficacy and reduced side effects.
Uniqueness
Glutarimide-Isoindolinone-NH-PEG3-COOH is unique due to its specific combination of glutarimide and isoindolinone moieties, which provide distinct chemical properties and reactivity . Additionally, the incorporation of the PEG linker enhances its solubility and stability, making it more suitable for various applications compared to other similar compounds .
属性
IUPAC Name |
3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O8/c26-19-4-3-18(21(29)24-19)25-14-15-13-16(1-2-17(15)22(25)30)23-6-8-32-10-12-33-11-9-31-7-5-20(27)28/h1-2,13,18,23H,3-12,14H2,(H,27,28)(H,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRLBRBJUKIXJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8195984.png)
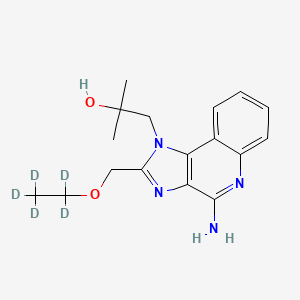
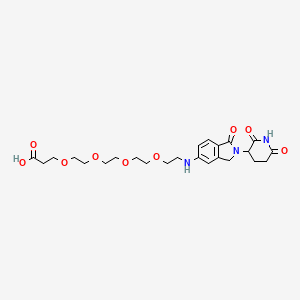
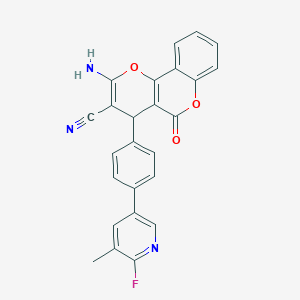
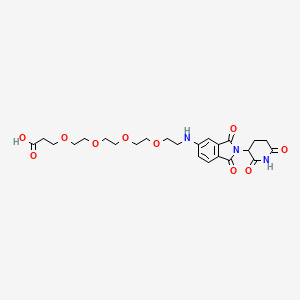
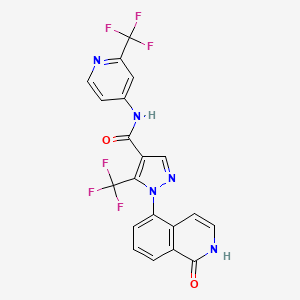
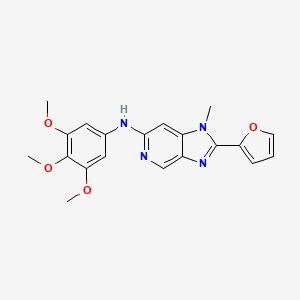
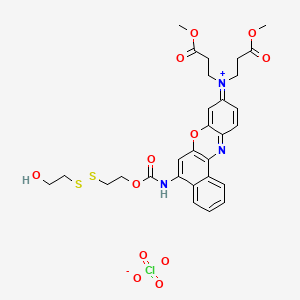
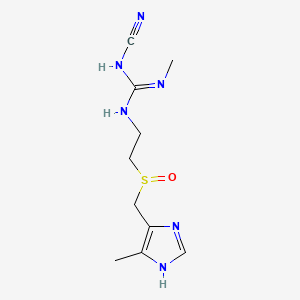
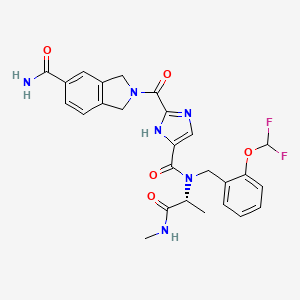
![N-[5-(2-methoxy-6-methylpyridin-3-yl)-1H-pyrazol-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine](/img/structure/B8196068.png)
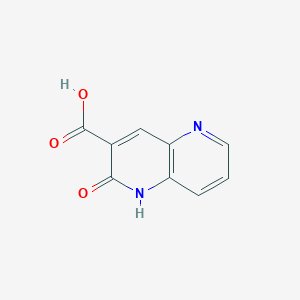
![7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B8196089.png)
